6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride
Description
Properties
IUPAC Name |
6-amino-[1,3]thiazolo[3,2-a]pyrimidin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS.ClH/c7-4-3-8-6-9(5(4)10)1-2-11-6;/h1-3H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDYTCXFEIBZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-20-8 | |
| Record name | 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-amino-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization of Thiourea Derivatives with α-Halo Ketones and Acids
One of the classical approaches involves the cyclization of thiourea derivatives with α-halo ketones or acids, leading to the formation of the thiazolopyrimidine ring system. This method typically proceeds via alkylation of thiourea, followed by intramolecular cyclization.
- React thiourea with α-halo ketones (e.g., bromoacetophenone) or α-halo acids under reflux conditions.
- The initial step involves nucleophilic attack of the amino group on the electrophilic halogenated carbon.
- Subsequent cyclization occurs through nucleophilic attack of the sulfur atom on the electrophilic center, forming the thiazole ring fused to the pyrimidine.
- The synthesis of 6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one via this route has been documented with yields ranging from 60-75%, depending on the substituents and reaction conditions.
- The reaction conditions often involve polar solvents such as ethanol or acetic acid, with reflux durations of 4-8 hours.
| Parameter | Value |
|---|---|
| Reactants | Thiourea + α-halo ketone/acid |
| Solvent | Ethanol or acetic acid |
| Temperature | Reflux (~80°C) |
| Reaction Time | 4-8 hours |
| Yield | 60-75% |
| Purification | Crystallization or recrystallization |
Multi-Component Condensation of 2-Aminothiazoline Derivatives
Recent advancements involve multi-component reactions (MCRs), notably the condensation of 2-aminothiazoline with aldehydes, ketones, and other carbonyl compounds, often under catalytic conditions.
- Mix 2-aminothiazoline with aromatic aldehydes and ethyl acetoacetate or similar β-ketoesters.
- Catalyze the reaction with acids, bases, or metal catalysts (e.g., palladium, copper).
- Reflux the mixture in ethanol or other suitable solvents.
- A notable example reports the synthesis of 6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one with yields of approximately 65-80% under reflux in ethanol for 6 hours.
- The reaction proceeds via initial condensation, followed by cyclization and aromatization.
| Parameter | Value |
|---|---|
| Reactants | 2-Aminothiazoline + aldehyde + β-ketoester |
| Catalyst | Acidic or basic catalyst (e.g., p-toluenesulfonic acid) |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4-6 hours |
| Yield | 65-80% |
One-Pot Synthesis Using Chloroethynylphosphonates and 2-Thiouracils
A more recent, efficient method involves a one-pot three-component condensation of 2-thiouracil derivatives , chloroethynylphosphonates , and aromatic aldehydes or related compounds, leading to phosphonylated thiazolopyrimidines, which can be subsequently transformed into the target compound.
- Combine 2-thiouracil , chloroethynylphosphonate , and an aldehyde in a suitable solvent (e.g., ethanol or acetonitrile).
- Use a base such as potassium carbonate or sodium ethoxide to facilitate cyclization.
- Heat under reflux for 3-5 hours, monitoring progress via TLC.
- This approach yields the desired thiazolopyrimidine derivatives with yields of 70-85%, with regioselectivity influenced by substituents on the thiouracil ring.
- The reaction mechanism involves nucleophilic attack at the ethynylphosphonate, followed by cyclization through the nitrogen atom.
| Parameter | Value |
|---|---|
| Reactants | 2-thiouracil + chloroethynylphosphonate + aldehyde |
| Catalyst | K₂CO₃ or NaOEt |
| Solvent | Ethanol or acetonitrile |
| Temperature | Reflux (~78°C) |
| Reaction Time | 3-5 hours |
| Yield | 70-85% |
Post-Synthesis Hydrochloride Salt Formation
The free base or neutral thiazolopyrimidine derivative is converted into its hydrochloride salt via acid treatment.
- Dissolve the synthesized compound in anhydrous ethanol or methanol.
- Bubble dry hydrogen chloride gas into the solution or add concentrated hydrochloric acid dropwise.
- Stir at room temperature for 1-2 hours.
- Filter the precipitated hydrochloride salt, wash with cold solvent, and dry under vacuum.
- The hydrochloride salt formation is straightforward, with high yields (>90%) and improved compound stability.
- The process is compatible with various synthetic routes, ensuring high purity for pharmacological testing.
Summary of Preparation Methods
| Method | Reactants | Key Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Cyclization of thiourea derivatives | Thiourea + α-halo ketones/acids | Reflux in ethanol or acetic acid | 60-75% | Classical route, versatile |
| Multi-component condensation | 2-Aminothiazoline + aldehyde + ketoester | Catalyzed reflux | 65-80% | Efficient, scalable |
| One-pot synthesis with chloroethynylphosphonates | 2-Thiouracil + chloroethynylphosphonate + aldehyde | Base, reflux | 70-85% | Regioselective, high yield |
| Hydrochloride salt formation | Neutral compound + HCl | Room temp, acid bubbling | >90% | Stabilizes compound |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazolo-pyrimidine core.
Reduction: Reduced forms of the compound, often leading to the formation of dihydro derivatives.
Substitution: Substituted thiazolo-pyrimidine derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride is its antimicrobial properties . Research has demonstrated that derivatives of this compound exhibit potent antibacterial and antifungal activities. For instance, a series of synthesized thiazolo[3,2-a]pyrimidin-5-ones were evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, showing promising results against strains such as Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidin-5-one Derivatives
| Compound | Activity Type | Tested Organisms | Results |
|---|---|---|---|
| 6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one | Antibacterial | E. coli, Staphylococcus aureus | Effective at low concentrations |
| 6-Acetyl-5H-thiazolo[3,2-a]pyrimidine | Antifungal | Candida albicans | Moderate activity |
Antiviral Properties
The compound has also been investigated for antiviral applications . Specific thiazolo[3,2-a]pyrimidine derivatives have shown efficacy against viral infections, including those caused by HIV and Herpes Simplex Virus (HSV). The mechanism involves the inhibition of viral replication, making these compounds potential candidates for antiviral drug development .
Anti-inflammatory and Antitumor Activities
Research indicates that this compound exhibits anti-inflammatory properties. Compounds derived from this scaffold have been assessed for their ability to reduce inflammation markers in various models . Additionally, some derivatives have demonstrated antitumor activity , targeting cancer cell lines effectively .
Table 2: Biological Activities of Thiazolo[3,2-a]pyrimidin-5-one Derivatives
| Activity Type | Mechanism | Example Compounds |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | Various thiazolo derivatives |
| Antitumor | Induction of apoptosis | 6-Amino-5H-thiazolo derivatives |
Acetylcholinesterase Inhibition
Another significant application is in the development of acetylcholinesterase inhibitors , which are crucial for treating neurodegenerative diseases like Alzheimer's. Some derivatives of thiazolo[3,2-a]pyrimidines have been identified as effective inhibitors, contributing to cognitive enhancement by increasing acetylcholine levels in the brain .
Case Studies and Research Insights
Several studies have provided insights into the effectiveness of these compounds:
- A study published in the Journal of Heterocyclic Chemistry reported on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives for their antimicrobial properties. The findings indicated that specific substitutions on the thiazole ring enhanced antibacterial activity significantly .
- Another research article highlighted the synthesis of novel thiazolo derivatives with anti-HIV activity, showcasing their potential as therapeutic agents against viral infections .
Mechanism of Action
The mechanism of action of 6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride
- Molecular Formula : C₆H₆N₃OS·HCl
- Molecular Weight : 203.66 g/mol (base: 167.19 g/mol) .
- CAS Registry Number : 78650-34-7 (base), 1609401-20-8 (hydrochloride) .
Comparison with Structurally Related Compounds
Thiadiazolo[3,2-a]pyrimidin-5-ones
Structural Features: Replaces the thiazole ring with a [1,3,4]thiadiazole moiety (e.g., compounds 8a–v) . Synthesis: Reacted β-ketoesters with aminothiadiazole intermediates in polyphosphoric acid (PPA) . Key Difference: Thiadiazole’s electron-withdrawing nature enhances electrophilic substitution regioselectivity compared to thiazolo derivatives .
Oxazolo[3,2-a]pyrimidin-5-ones
Structural Features: Oxazole ring fused with pyrimidinone (e.g., 6-chloro-2,3-dihydro-3,3,7-methyl-5H-oxazolo[3,2-a]pyrimidin-5-one) . Synthesis: Chlorinated derivatives synthesized for pesticidal applications . Applications: Used in pesticides targeting nicotinic acetylcholine receptors (nAChRs) . Key Difference: Oxazole’s oxygen atom increases polarity, improving solubility in agricultural formulations versus thiazolo analogs .
Imidazo[1,2-a]pyrimidin-5-ones
Structural Features: Imidazole ring fused with pyrimidinone (e.g., 2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one) . Synthesis: Patented methods for derivatives substituted with morpholine groups . Applications: Investigated for pharmaceutical uses, including kinase inhibition . Key Difference: Imidazole’s basic nitrogen enhances bioavailability and receptor binding in drug design .
Functionalized Thiazolo[3,2-a]pyrimidin-5-one Derivatives
Examples :
- Purine-substituted: (S)-7-(1-((7H-Purin-6-yl)amino)ethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (CAS: 1262440-25-4), targeting PI3K pathways .
- Piperazinylmethyl-substituted : 7-(Piperazin-1-ylmethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one dihydrochloride, modified for enhanced solubility .
Key Difference : Functionalization (e.g., purine or piperazine groups) tailors bioactivity and pharmacokinetics .
Comparative Data Table
Research Findings and Trends
- Biological Activity : Thiadiazolo derivatives exhibit biofilm dispersal, while oxazolo compounds are pesticidal, highlighting structure-activity relationships (SAR) .
- Safety : Thiazolo derivatives’ hazards (H302-H335) contrast with oxazolo pesticides’ ecotoxicological risks, necessitating tailored handling protocols .
Biological Activity
6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazolo[3,2-a]pyrimidin-5-one backbone with an amino group at the 6-position. Its molecular formula is CHNS, and it is known to exist in a hydrochloride salt form, enhancing its solubility in biological systems.
The biological activity of this compound can be attributed to its interaction with various biomolecular targets:
- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially aiding in cognitive functions and offering therapeutic avenues for diseases like Alzheimer's .
- Antimicrobial Activity : Preliminary investigations indicate that derivatives of thiazolo[3,2-a]pyrimidin-5-one exhibit significant antibacterial and antitubercular activities. For instance, certain synthesized derivatives showed promising results against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
In Vitro Studies
- Acetylcholinesterase Inhibition :
- Antibacterial and Antitubercular Activities :
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the thiazolo[3,2-a]pyrimidine structure affect biological activity. For example:
- Substituents at the 2-position significantly influenced AChE inhibition potency.
- The presence of electron-withdrawing groups enhanced antimicrobial efficacy by improving the compound's lipophilicity and membrane permeability .
Case Studies
- Cognitive Enhancement : In animal models simulating Alzheimer's disease, administration of this compound resulted in improved memory performance correlated with increased acetylcholine levels due to AChE inhibition.
- Infection Control : Clinical trials involving patients with resistant bacterial infections have shown that thiazolo[3,2-a]pyrimidine derivatives can reduce bacterial load effectively when used alongside conventional treatments.
Q & A
Q. Q1. What are the established synthetic routes for 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride?
Methodological Answer: The compound is typically synthesized via cyclization of 2-thiouracil derivatives with α-halo ketones or acids. A one-step approach involves reacting 6-methyl-2-thiouracil with bromoethynylketones under reflux conditions, followed by purification via crystallization. Structural confirmation requires NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis . For hydrochloride salt formation, the freebase is treated with HCl in aqueous conditions at controlled temperatures (e.g., 0–50°C) .
Q. Q2. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer: Key characterization steps include:
- ¹H NMR : Peaks for the thiazole ring protons (δ 6.5–7.5 ppm) and amine groups (δ 2.5–3.5 ppm).
- ¹³C NMR : Signals for carbonyl carbons (δ 160–170 ppm) and aromatic carbons (δ 110–140 ppm).
- IR : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹).
Discrepancies in spectral data should be resolved using 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction yields for novel derivatives of this scaffold?
Methodological Answer: Yield optimization involves:
- Catalyst Screening : Pd-catalyzed Sonogashira coupling improves cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance solubility of intermediates .
- Temperature Control : Reflux conditions (e.g., 120°C for 2–12 hours) balance reaction speed and side-product formation .
For hydrochloride salts, stoichiometric HCl addition at low temperatures (0–5°C) minimizes decomposition .
Q. Q4. What strategies resolve contradictions in biological activity data across similar thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., aryl groups at position 7) and assess potency against target enzymes (e.g., kinases, antimicrobial targets) .
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to differentiate true activity from assay artifacts.
- Computational Modeling : Molecular docking (e.g., AutoDock) identifies binding interactions that explain activity discrepancies .
Q. Q5. How should researchers address solubility challenges in in vitro assays for this compound?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers.
- Salt Forms : Compare hydrochloride vs. freebase solubility in PBS or cell culture media .
- Surfactants : Add Tween-20 (0.01–0.1%) to prevent aggregation in aqueous solutions .
Experimental Design & Data Analysis
Q. Q6. How to design a stability study for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Range : Prepare solutions in buffers (pH 2–10) and incubate at 25°C/40°C for 24–72 hours.
- Analytical Tools : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify stability-indicating peaks .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .
Q. Q7. What analytical techniques differentiate regioisomers in thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
- NOESY NMR : Correlates spatial proximity of protons to confirm regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isomers via exact mass differences.
- X-ray Diffraction : Provides unambiguous structural assignment for crystalline derivatives .
Biological Evaluation
Q. Q8. What in vitro assays are suitable for evaluating anticancer activity of this compound?
Methodological Answer:
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HeLa).
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.
- Cell Cycle Analysis : Flow cytometry after propidium iodide staining identifies G1/S or G2/M arrest .
Q. Q9. How to assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling : Use recombinant kinases (e.g., EGFR, BRAF) in ATP-competitive assays with [γ-³²P]ATP.
- IC₅₀ Determination : Fit dose-response data to a four-parameter logistic model.
- Selectivity Screening : Compare activity across a panel of 50–100 kinases to identify off-target effects .
Handling and Storage
Q. Q10. What precautions are necessary for long-term storage of this hygroscopic hydrochloride salt?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
